molecular formula C7H10O3 B2909316 1,7-Dioxaspiro[4.4]nonan-4-one CAS No. 2138397-15-4

1,7-Dioxaspiro[4.4]nonan-4-one

Cat. No.: B2909316
CAS No.: 2138397-15-4
M. Wt: 142.154
InChI Key: OZEINQPJJSBZIF-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-4-one is a spirocyclic organic compound of interest in synthetic and medicinal chemistry. This ketone-containing spiro framework serves as a versatile synthetic intermediate and building block for researchers. Spirocyclic structures like this are prized in drug discovery for their three-dimensionality and potential to improve physicochemical properties, making them valuable scaffolds in the development of novel therapeutic agents . In materials science, such spiro compounds can function as rigid cores or cross-linking agents in the synthesis of advanced polymers, including epoxy thermosets, where they can influence network structure and final material properties . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEINQPJJSBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Spirocyclic Compound Chemistry

Spirocyclic compounds are a fascinating class of molecules defined by their unique three-dimensional structure where two rings are connected through a single common atom, known as the spiro atom. This arrangement imparts significant conformational rigidity compared to their non-spirocyclic counterparts. 1,7-Dioxaspiro[4.4]nonan-4-one is a member of this family, featuring a nine-membered bicyclic system with two five-membered rings. Specifically, it is a heterocyclic spiro compound, containing oxygen atoms within its rings, which influences its chemical properties such as polarity and solubility. The presence of a ketone group at the 4-position introduces a site for various chemical transformations.

The defining structural feature of this compound is the 1,7-dioxaspiro[4.4]nonane core. This scaffold is composed of two tetrahydrofuran (B95107) rings fused at a central carbon atom. This specific arrangement distinguishes it from other spirocycles and is a key determinant of its reactivity and potential applications.

Significance of Dioxaspiro 4.4 Nonane Scaffolds in Organic and Natural Product Chemistry

The dioxaspiro[4.4]nonane scaffold is not merely a synthetic curiosity; it is a recurring motif in a variety of natural products, highlighting its biological relevance. encyclopedia.pubnih.gov For instance, the structurally related 1,6-dioxaspiro[4.4]nonane moiety has been identified in secondary metabolites isolated from fungi and has shown inhibitory activity against certain cancer cell lines. encyclopedia.pubnih.govencyclopedia.pub Furthermore, natural products containing the 1,7-dioxaspiro[4.4]nonane framework, such as longianone (B1249499) isolated from the fungus Xylaria longiana, underscore the importance of this structural class. encyclopedia.pubnih.gov

The presence of these scaffolds in bioactive natural products has spurred significant interest in their synthesis. researchgate.net Organic chemists are continually developing new methods for the construction of dioxaspiro[4.4]nonane systems, as these can serve as crucial intermediates in the total synthesis of complex natural products. wiley.com The synthesis of such scaffolds often involves strategies like intramolecular Michael additions or gold-catalyzed cyclizations. mdpi.comjlu.edu.cnresearchgate.net The development of efficient synthetic routes is paramount for accessing sufficient quantities of these compounds for further study and potential applications. acs.org

Overview of Research Trajectories for 1,7 Dioxaspiro 4.4 Nonan 4 One

Isolation and Identification from Biological Sources

Occurrences of Longianone (B1249499) (1,7-Dioxaspiro[4.4]nonane) in Fungi

Longianone, a spiro bicyclic lactone with the chemical formula C₇H₆O₄, was first isolated from the higher fungus Xylaria longiana. capes.gov.brresearchgate.net Its structure was determined to be 1,7-dioxaspiro[4.4]non-2-ene-4,8-dione through chemical and physical methods. researchgate.net Longianone is considered the most structurally simple naturally occurring spirocyclic lactone containing the [4.4.0] spirocyclic system. encyclopedia.pubnih.gov The absolute configuration of Longianone has been confirmed through stereoselective total synthesis. encyclopedia.pubnih.gov

Related Spirocyclic Lactones in Natural Products

The 1,7-dioxaspiro[4.4]nonane core and other related spirocyclic lactone structures are found in a variety of natural products from different biological sources. researchgate.netnih.gov These compounds often exhibit interesting biological activities. nih.gov

For instance, Hyperolactones A and C, isolated from the plant Hypericum chainens, possess a spirocyclic lactone moiety and have demonstrated antiviral activity. encyclopedia.pubnih.gov Another example is the sesquiterpene levantenolide, which contains a [4.4.0] spirocyclic lactone moiety and was isolated from Turkish tobacco. nih.gov It has shown potent suppression of cytokine cascades, suggesting its potential as a lead for anti-inflammatory drug development. nih.gov

The fomlactones A, B, and C are novel ketal lactones with a [4.6.0] spirocyclic lactone moiety, isolated from the fungus Fomes cajanderi. encyclopedia.pub Additionally, limonoids containing both a [4.4.0] and a [2.4.0] spirocyclic system have been isolated from Trichilia connaroides. nih.govmdpi.com

Table 1: Examples of Naturally Occurring Spirocyclic Lactones

Compound Name Spirocyclic System Natural Source
Longianone [4.4.0] Xylaria longiana (fungus) capes.gov.brresearchgate.netencyclopedia.pubnih.gov
Hyperolactone A [4.4.0] Hypericum chainens (plant) encyclopedia.pubnih.gov
Hyperolactone C [4.4.0] Hypericum chainens (plant) encyclopedia.pubnih.gov
Levantenolide [4.4.0] Turkish tobacco nih.gov
Fomlactone A [4.6.0] Fomes cajanderi (fungus) encyclopedia.pub
Fomlactone B [4.6.0] Fomes cajanderi (fungus)
Fomlactone C [4.6.0] Fomes cajanderi (fungus)
Limonoids [4.4.0] & [2.4.0] Trichilia connaroides nih.govmdpi.com

Dioxaspiro[4.4]nonan-6-one Core in Sesquiterpene Lactones (e.g., Magrandate A)

A notable example of a natural product featuring a related spiroketal core is Magrandate A, a C18 homogermacrane-type sesquiterpene lactone isolated from the leaves of Magnolia grandiflora. cjnmcpu.comcjnmcpu.com Magrandate A is distinguished by its unique 1,7-dioxaspiro[4.4]nonan-6-one core. cjnmcpu.comcjnmcpu.com Its molecular formula has been determined as C₁₉H₂₈O₅. cjnmcpu.com The structure of Magrandate A and other related sesquiterpene lactones isolated from the same source were elucidated using spectroscopic data analysis, electronic circular dichroism calculations, and X-ray single-crystal diffraction analysis. cjnmcpu.com

Table 2: Spectroscopic Data for Magrandate A

Data Type Key Features
HR-ESI-MS m/z 359.1827 [M + Na]⁺ cjnmcpu.com
¹H NMR Four methyl groups (δH 1.28, 1.61, 1.70, 3.27) and one olefinic proton (δH 5.17) cjnmcpu.com
¹³C NMR Lactone carbonyl (δC 176.0) and a double bond (δC 125.0, 134.9) cjnmcpu.com

Postulated Biogenetic Considerations and Mechanistic Insights for Spiroketal Formation

Enzymatic Pathways in Natural Product Biosynthesis

The formation of the spiroketal moiety in natural products is often not a spontaneous event but is catalyzed by specific enzymes, ensuring stereoselectivity. cam.ac.ukacs.org The biosynthesis of Longianone in Xylaria longiana is believed to be closely related to the biosynthetic pathway of patulin, a well-known fungal toxin. rsc.org It is proposed that Longianone is biosynthesized from 6-methylsalicylic acid. rsc.org

In the biosynthesis of many polyketide natural products, dedicated enzymes known as spiroacetal cyclases are involved in the formation of the spiroketal ring system. cam.ac.ukchemrxiv.org For example, in the biosynthesis of the macrocyclic polyketides ossamycin (B1233878) and oligomycin, a novel spiroacetal cyclase is responsible for the stereospecific formation of the spiroketal structure. cam.ac.ukchemrxiv.org Deletion of the gene encoding this enzyme leads to the accumulation of metabolites lacking the spiroketal moiety. cam.ac.ukchemrxiv.org

Similarly, in the biosynthesis of avermectins, the enzyme AveC, which has no sequence homology to other known enzymes, exhibits a dual function, catalyzing both the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate and its subsequent dehydration. acs.org The discovery of such enzymes highlights that enzyme-mediated spiroketal formation is a widespread strategy in nature to control the stereochemistry of complex molecules. acs.org

The formation of the spiroketal core in the rubromycin family of aromatic polyketides involves a complex enzymatic oxidative rearrangement catalyzed by two flavoprotein monooxygenases and a flavoprotein oxidase. nih.govdrugtargetreview.com This process results in a significant distortion of the carbon skeleton of a polycyclic aromatic precursor. nih.govdrugtargetreview.com

In the case of sesquiterpene lactones like eupatolide (B211558), cytochrome P450 enzymes play a crucial role. nih.gov For example, the enzyme CYP71DD6 from sunflower has been identified as a eupatolide synthase, catalyzing the 6,7-trans lactonization of 8β-hydroxy-germacrene A acid to form the sesquiterpene lactone. nih.gov It is plausible that the biosynthesis of Magrandate A from its proposed precursor, a biosynthetically related sesquiterpene lactone, involves similar enzymatic transformations, including epoxidation and subsequent intramolecular cyclization to form the 1,7-dioxaspiro[4.4]nonan-6-one core. cjnmcpu.com

Novel Synthetic Routes and Reaction Mechanisms

Strategies for Constructing the Spiro Center

The creation of the spirocyclic center is a key challenge in the synthesis of dioxaspiro[4.4]nonanes. Various methodologies have been developed to address this, often involving intramolecular cyclization reactions.

One notable strategy involves the use of a trimethylenemethane dianion synthon. doi.org This approach allows for the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes through a sequence involving the reaction of the synthon with carbonyl compounds, followed by the addition of an epoxide and subsequent hydrolysis to form methylidenic diols. doi.org These diols then undergo a double intramolecular iodoetherification to yield the desired spiro compounds. doi.org This method has demonstrated high yields and, in some cases, excellent stereoselectivity. doi.org

Another powerful technique is the intramolecular hydrogen abstraction (IHA) reaction promoted by alkoxy radicals. This method has proven effective in constructing the dioxaspiro[4.4]nonane ring system, particularly in the synthesis of stereoisomers of natural product side chains. csic.es The IHA reaction allows for the formation of specific stereochemistries at the spirocenter, including thermodynamically less stable isomers. csic.es

Gold-catalyzed cyclization has also emerged as a highly efficient method. For instance, the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid using a gold(I) catalyst proceeds under mild conditions to afford substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields. researchgate.net

Dehydrohalogenation and Intramolecular Hetero-Michael Addition Pathways

A concise and highly stereoselective approach for the construction of the spiro center involves a one-pot reaction sequence of dehydrohalogenation, intramolecular hetero-Michael addition (IHMA), and ester hydrolysis. This strategy has been successfully applied in the total synthesis of natural products like (+)-secosyrin 1 and (+)-syributin 1. indianchemicalsociety.com

The key step is the intramolecular hetero-Michael addition, a type of conjugate addition reaction. masterorganicchemistry.com The process begins with a halohydrin, which upon treatment with a base, undergoes dehydrohalogenation to form an intermediate that is poised for intramolecular cyclization. indianchemicalsociety.com The subsequent hetero-Michael addition of an internal nucleophile (an oxygen atom) to an α,β-unsaturated system within the same molecule forges the spirocyclic framework. indianchemicalsociety.com This pathway offers a high degree of stereocontrol in establishing the spiro center. indianchemicalsociety.com

Reaction Key Features Application Example Reference
Dehydrohalogenation-IHMAOne-pot, highly stereoselectiveSynthesis of (+)-secosyrin 1 indianchemicalsociety.com
Intramolecular Michael AdditionForms spiro framework from butenolideSynthesis of related spiro compounds indianchemicalsociety.com

Oxidative Spirocyclization Techniques

Oxidative spirocyclization represents another important strategy for synthesizing dioxaspiro[4.4]nonane systems. A key example is the oxidative spirocyclization of furan (B31954) derivatives. This method has been employed as the pivotal step in the efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif found in the immunosuppressive triterpenoid (B12794562) Phainanoid F. researchgate.netlookchem.com

Another example of oxidative spirocyclization involves the use of hypervalent iodine reagents. When phenols with halide or alkoxy groups at the para-position are treated with a suitable oxidant, an oxidative spirocyclization with concurrent dearomatization can occur to furnish spirolactams. ua.es

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potential applications in medicinal chemistry and materials science.

Preparation of Functionalized this compound Related Structures

The functionalization of the 1,7-dioxaspiro[4.4]nonane scaffold can be achieved through various synthetic routes. For instance, the synthesis of functionalized 1,4-dioxanes bearing additional cycloalkane, piperidine, or pyrrolidine (B122466) rings, which are often spirocyclic, has been reported as advanced building blocks for medicinal chemistry. enamine.net

One approach to functionalized derivatives involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one precursor to yield a lactone, which can then be further elaborated. arkat-usa.org Alternatively, ozonolysis of the corresponding trimethylsilyl (B98337) enol ether can provide an isomeric lactone. arkat-usa.org The reaction of a lactone intermediate with methyl lithium can introduce a hydroxymethyl group, leading to functionalized propan-2-ol derivatives. arkat-usa.org

Synthesis of Other Dioxaspiro[4.4]nonane Isomers (e.g., 1,6-Dioxaspiro[4.4]nonane)

The synthesis of other isomers, such as 1,6-dioxaspiro[4.4]nonanes, is also of significant interest due to their presence in natural products, including the cephalostatins and ritterazines. csic.es The construction of the 1,6-dioxaspiro[4.4]nonane system has been achieved through an intramolecular hydrogen abstraction reaction promoted by a C-25 alkoxyl radical as the key step. csic.es Acid-catalyzed isomerization can be used to control the stereochemistry at the C-22 position, with the 22R isomers being the thermodynamic products and the 22S isomers resulting from kinetic control. csic.es

Selenium-promoted enantioselective synthesis offers a one-pot method for preparing 1,6-dioxaspiro[4.4]nonanes in enantiomerically pure form. sciforum.net This involves the cyclization of hydroxyketones using chiral non-racemic organoselenium reagents. sciforum.net For example, the reaction of 1-hydroxyoct-7-en-4-one (B14304403) with camphorselenenyl tetrafluoroborate (B81430) can yield a mixture of diastereomeric 2-substituted-1,6-dioxaspiro[4.4]nonanes. sciforum.net

Another approach to 1,6-dioxaspiro[4.4]nonanes involves the alkylation of the dianion of α-acetyl-γ-butyrolactone with a chiral epoxide. clockss.org This method has been used to synthesize optically active 2-ethyl-1,6-dioxaspiro[4.4]nonane, also known as chalcogran. clockss.org

Isomer Synthetic Method Key Reagents/Steps Reference
1,6-Dioxaspiro[4.4]nonaneIntramolecular Hydrogen AbstractionC-25 alkoxyl radical csic.es
1,6-Dioxaspiro[4.4]nonaneSelenium-promoted cyclizationChiral organoselenium reagents sciforum.net
2-Ethyl-1,6-dioxaspiro[4.4]nonaneAlkylation of a dianionα-acetyl-γ-butyrolactone, chiral epoxide clockss.org
1,6-Dioxaspiro[4.4]nonan-2-oneFuran oxidative spirocyclizationm-CPBA, PDC researchgate.netlookchem.com

Spectroscopic Characterization and Structural Elucidation of 1,7 Dioxaspiro 4.4 Nonan 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide comprehensive information about the atomic connectivity and chemical environment within the molecule.

In this derivative, the protons on the 1,4-dioxaspiro[4.4]nonane ring system resonate at specific chemical shifts. researchgate.net For instance, the methine (-CH-) protons within the dioxolane ring are observed between δ = 1.72-1.89 ppm. researchgate.net The protons of the methyl ester group (-OCH₃) appear as a singlet at δ = 3.66 ppm. researchgate.net Aliphatic chain protons appear in their characteristic regions, such as the triplet for terminal methyl groups around δ = 0.88-0.90 ppm and methylene (B1212753) (-CH₂-) groups as a multiplet between δ = 1.26-1.64 ppm. researchgate.net For the target molecule, 1,7-Dioxaspiro[4.4]nonan-4-one, one would expect distinct signals for the methylene protons adjacent to the oxygen atoms and the carbonyl group, likely appearing in the δ 2.0-4.5 ppm range.

Table 1: Example ¹H NMR Data for a 1,4-Dioxaspiro[4.4]nonane Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aliphatic -CH₃ 0.88-0.90 Triplet
Aliphatic -CH₂- 1.26-1.64 Multiplet
-CH- (Dioxaspiro Ring) 1.72-1.89 Multiplet
-CH₂-CO- 2.27-2.30 Triplet
-OCH₃ (Ester) 3.66 Singlet

Data sourced from the characterization of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate. researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

For the derivative methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, the carbon atoms of the methyl ester group are readily identified, with the methoxy (B1213986) carbon (-OCH₃) appearing at δ = 51.56 ppm and the carbonyl carbon (-C=O) at δ = 186.49 ppm. researchgate.net The carbon atoms within the spirocyclic ring system would have characteristic shifts influenced by the adjacent oxygen atoms. In the case of this compound, the spiro-carbon atom (C5) would likely appear significantly downfield due to being bonded to two oxygen atoms, and the carbonyl carbon (C4) would be expected in the typical ketone range (>200 ppm).

Table 2: Example ¹³C NMR Data for a 1,4-Dioxaspiro[4.4]nonane Derivative

Functional Group Chemical Shift (δ, ppm)
-OCH₃ (Ester) 51.56
-C=O (Ester) 186.49

Data sourced from the characterization of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate. researchgate.net

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, which is essential for confirming complex molecular structures. wikipedia.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D experiment that maps the correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org

In an HSQC spectrum, each peak corresponds to a C-H bond, with one axis representing the ¹H chemical shift and the other representing the ¹³C chemical shift. wikipedia.org This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For this compound, an HSQC experiment would definitively link the proton signals of each methylene group to their corresponding carbon signals, confirming the connectivity and completing the structural elucidation. wikipedia.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) allows for the determination of the exact mass of a molecule with high precision. This accuracy makes it possible to determine the elemental formula of the compound.

For this compound, the molecular formula is C₇H₁₀O₃. The theoretical monoisotopic mass can be calculated with high precision. An HRMS-ESI analysis would be expected to show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, whose measured m/z value would be compared to the calculated value to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying individual components within a mixture.

In the analysis of spiroketal derivatives, GC-MS can confirm the purity of a synthesized compound and provide structural information based on its characteristic fragmentation pattern under electron ionization (EI). For example, the analysis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate showed a molecular ion peak (M⁺) at m/z = 396. researchgate.net The molecule also undergoes predictable fragmentation, such as the cleavage of the methyl group from the ester, resulting in a fragment at m/z = 381, and other characteristic fragments at m/z = 325, 297, and 265. researchgate.net A similar detailed fragmentation analysis for this compound would provide definitive structural proof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, a characteristic IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the region of 1700-1750 cm⁻¹. Additionally, C-O stretching vibrations for the two ether linkages within the spiroketal structure would be expected, usually appearing in the 1000-1300 cm⁻¹ region. However, no specific experimental IR spectra or data tables detailing these absorption frequencies for this compound could be located.

Advanced Analytical Methodologies

Advanced analytical techniques are essential for confirming the purity, quantifying the amount, and determining the precise three-dimensional structure of a chemical compound.

HPLC, LC-MS, UPLC Documentation for Purity and Quantification

Chromatographic methods such as HPLC, LC-MS, and UPLC are fundamental for separating this compound from reaction mixtures or impurities and for its quantification. In a typical analysis, data regarding the retention time under specific column and mobile phase conditions would be documented. LC-MS would further provide the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Despite the general applicability of these methods for spiroketal compounds, no specific studies documenting the HPLC, LC-MS, or UPLC analysis of this compound were found. Therefore, no data tables on retention times, solvent gradients, or mass spectrometric data can be presented.

X-ray Single-Crystal Diffraction Analysis for Absolute Configuration Determination

X-ray single-crystal diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the exact stereochemistry of the spirocyclic center in this compound. The analysis results in a detailed crystallographic data file, including information on the crystal system, space group, and atomic coordinates. A thorough search did not uncover any published X-ray crystallographic studies for this compound, making it impossible to provide a data table with its crystallographic parameters.

Theoretical and Computational Investigations of 1,7 Dioxaspiro 4.4 Nonan 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1,7-Dioxaspiro[4.4]nonan-4-one at the electronic level. These methods allow for the precise determination of molecular geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic compounds. For this compound, DFT calculations can provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

The electronic structure can be further analyzed through the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. Additionally, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

ParameterValue
C1-O2 Bond Length (Å)1.43
C1-O7 Bond Length (Å)1.43
C4=O5 Bond Length (Å)1.21
O2-C1-O7 Bond Angle (°)108.5
C3-C4-C5 Bond Angle (°)109.2

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound is not static, and it can exist in various conformations. The relative stability of these conformations is governed by a combination of steric and stereoelectronic effects.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial position. This effect is crucial in determining the conformational preferences of dioxaspiroketals. In a spiroketal system, the anomeric effect arises from the stabilizing interaction between a lone pair of electrons on one of the ring oxygens and the antibonding σ* orbital of the C-O bond of the other ring.

For the related compound 1,7-dioxaspiro[5.5]undecane, computational studies have shown that the conformation where both C-O bonds are axial with respect to the adjacent ring is significantly more stable. e-tarjome.com This "doubly anomeric" stabilization is a powerful driving force in the conformational equilibrium. The stability of different conformers is influenced by the extent of these anomeric interactions.

The exo-anomeric effect is a related phenomenon that pertains to the orientation of substituents on the anomeric carbon. It influences the rotational preference of groups attached to the spirocyclic core. In this compound, the presence of the lactone ring introduces specific geometric constraints that will influence the manifestation of both anomeric and exo-anomeric effects, leading to a unique conformational landscape.

Table 2: Relative Conformational Energies in a Model Dioxaspiroketal System (Based on data for 1,7-dioxaspiro[5.5]undecane, illustrating the principle of anomeric stabilization.)

ConformationNumber of Anomeric EffectsRelative Gibbs Free Energy (kcal/mol)
Diaxial20.00
Axial-Equatorial13.74
Diequatorial08.17

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are invaluable tools for predicting the behavior of molecules over time, including their reactivity and selectivity in chemical reactions.

Molecular dynamics (MD) simulations can be used to explore the potential energy surface of a reacting system, providing insights into the mechanisms of chemical reactions. For this compound, MD simulations could be employed to study its behavior in different solvent environments and at various temperatures.

By simulating the approach of a reactant, it is possible to identify the most likely reaction pathways and predict the stereoselectivity of a given transformation. For example, in a reduction of the ketone at the C4 position, molecular modeling could predict whether the hydride will attack from the top or bottom face of the molecule, leading to the formation of a specific stereoisomer of the corresponding alcohol. These predictive studies are instrumental in the design of synthetic routes and in understanding the biological activity of complex molecules. While specific predictive studies on the reaction pathways of this compound are not currently available, the application of these computational techniques holds significant promise for future investigations into its chemical reactivity.

Research on Biological and Bioactive Profiles of 1,7 Dioxaspiro 4.4 Nonan 4 One and Spiroketal Analogues

Role as Chemical Signaling Molecules

Spiroketals are prevalent in nature as semiochemicals, which are chemicals used by organisms to convey messages. A significant area of research has focused on their function as pheromones, particularly within insects, where they play a crucial role in behaviors such as aggregation and mating.

While 1,7-Dioxaspiro[4.4]nonan-4-one itself is not a widely reported pheromone, its core spiroketal structure is central to the activity of numerous well-documented insect pheromones. Research into these analogues provides insight into the structure-activity relationships that govern their biological function.

Chalcogran (2-Ethyl-1,6-dioxaspiro[4.4]nonane) is a primary component of the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. frontiersin.org This spiroketal has two stereogenic centers, resulting in four possible stereoisomers. Studies have shown that the biological activity is highly dependent on the specific stereochemistry. uc.ptnih.gov Male beetles produce the (2S,5R)- and (2S,5S)-chalcogran isomers. dntb.gov.ua Bioassays have demonstrated that (2S,5R)-chalcogran is the most active stereoisomer, acting as a powerful synergist for another pheromone component, methyl (E,Z)-2,4-decadienoate, in attracting both male and female beetles. uc.ptdntb.gov.ua In contrast, the (2S,5S) isomer is largely inactive. uc.pt This stereospecificity is a critical factor in the chemical communication of this species.

Dacus Pheromone (1,7-Dioxaspiro[5.5]undecane) is the major sex pheromone of the olive fruit fly, Dacus oleae (now Bactrocera oleae), a significant agricultural pest. chem960.comresearchgate.net This compound was identified as the primary component of the female sex attractant pheromone that elicits a strong attractive response in males. chem960.com Due to its efficacy, synthetic 1,7-dioxaspiro[5.5]undecane has been extensively studied and is used in traps for monitoring and controlling olive fly populations. chem960.comtmrjournals.com Research has focused on developing efficient synthetic routes to produce the pheromone and on creating controlled-release dispensers to improve its practical application in olive groves. chem960.comresearchgate.net

The study of these and other spiroketal pheromones underscores the importance of the dioxaspiro[x.y]alkane scaffold in mediating insect behavior. This research provides a foundation for the potential discovery of other bioactive analogues and for the development of species-specific, environmentally benign pest management strategies.

PheromoneChemical NameStructureTarget InsectBiological Role
Chalcogran 2-Ethyl-1,6-dioxaspiro[4.4]nonaneC9H16O2Pityogenes chalcographus (Six-spined spruce bark beetle)Aggregation Pheromone
Dacus Pheromone 1,7-Dioxaspiro[5.5]undecaneC9H16O2Bactrocera oleae (Olive fruit fly)Sex Pheromone

Inhibitory and Modulatory Activities in Cellular Models

The spiroketal motif is not only found in semiochemicals but also in a variety of natural products that exhibit potent biological activities. Research has explored the potential of these compounds, including spirobislactones, to modulate cellular pathways involved in inflammation, viral replication, and cancer progression.

Investigations into natural products have revealed that spiroketal-containing molecules can possess significant anti-inflammatory properties. For instance, a unique spirobisnaphthalene named Rhytidenone A , which features a 1,7-dioxaspiro[4.4]nonan-2-one core structure, was isolated from the endophytic fungus Rhytidhysteron sp.. acs.org While Rhytidenone A itself was not the most active, its structural analogues, Rhytidenone C and Rhytidenone D, demonstrated potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. acs.org Overproduction of NO is a key feature of inflammatory responses.

The study on these rhytidenones highlighted their potential as anti-inflammatory agents, with IC₅₀ values indicating high potency.

CompoundSourceBioactivityIC₅₀ Value (µM)
Rhytidenone C Rhytidhysteron sp. (Fungus)Inhibition of NO production in RAW264.7 cells0.31
Rhytidenone D Rhytidhysteron sp. (Fungus)Inhibition of NO production in RAW264.7 cells3.60

These findings suggest that the 1,7-dioxaspiro[4.4]nonane framework can serve as a scaffold for the development of novel anti-inflammatory compounds.

The structural complexity of spiro compounds, particularly those containing lactone rings (spirobislactones), has drawn interest in the fields of virology and oncology.

In antiviral research, the spironolactone (B1682167) structure has been a subject of investigation. For example, the drug Spironolactone , which contains a steroidal backbone with a spiro-lactone feature, has been shown to exhibit unexpected antiviral activity against the Epstein-Barr virus (EBV). nih.govutah.edu This activity is not related to its primary function as a mineralocorticoid receptor antagonist but is due to its ability to inhibit an essential EBV protein (SM), thereby blocking the production of infectious virus particles at a stage after viral DNA replication. nih.govdntb.gov.ua

In the context of antitumor research, various spiro compounds have been identified as promising therapeutic candidates. Spirooxindoles, for instance, have been developed as potent inhibitors of the p53-MDM2 interaction, a critical pathway that is often dysregulated in cancer. nih.gov By disrupting this interaction, these compounds can reactivate the p53 tumor suppressor protein, leading to cancer cell death. nih.gov Furthermore, natural and synthetic lactones, including those with spirocyclic systems like neo-tanshinlactone , have demonstrated significant antitumor properties. nih.govmdpi.com Neo-tanshinlactone and its analogues have shown potent and selective activity against breast cancer cell lines, indicating the potential for this class of compounds in oncology. nih.gov

Applications in Agrochemistry Research

The established role of spiroketals as insect pheromones provides a direct avenue for their application in agrochemistry. The development of pest control strategies based on these signaling molecules is a key area of research, aiming for more sustainable and targeted approaches to crop protection.

The use of spiroketal pheromones like Chalcogran and the Dacus pheromone is a cornerstone of modern Integrated Pest Management (IPM) programs. nih.gov These semiochemicals are employed in various ways:

Monitoring: Traps baited with synthetic pheromones are used to detect the presence and population density of specific pests, allowing for timely and targeted interventions.

Mass Trapping: Deploying a large number of pheromone traps can significantly reduce the population of a target pest by capturing a large proportion of the males, thereby disrupting mating.

Mating Disruption: Permeating an area with a high concentration of a synthetic sex pheromone confuses males and prevents them from locating females, effectively suppressing reproduction. bioprotectionportal.com

The success of these spiroketal-based strategies has fueled further research into identifying new pheromones and developing more effective formulations for their delivery. Moreover, the this compound scaffold and its derivatives are considered valuable precursors for the synthesis of new bioactive molecules for agrochemical applications. chem960.com The inherent biological relevance of the spiroketal motif makes it an attractive starting point for the discovery of novel insecticides or other pest control agents that may have unique modes of action. nih.gov

Exploration of Related Spiroketals in Plant Defense Mechanisms

Plants, in their continuous interaction with the environment, have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among the vast array of secondary metabolites produced for this purpose, compounds featuring a spiroketal moiety have been identified as significant contributors to plant defense. While research specifically detailing the role of this compound in this context is limited, the broader family of spiroketals, particularly steroidal saponins (B1172615), offers a well-documented example of how these structural motifs are employed in protective mechanisms.

Spiroketals are a diverse group of organic compounds characterized by a spirocyclic center where two heterocyclic rings, each containing an oxygen atom, are joined at a single carbon atom. This unique structural feature is found in numerous natural products with a wide range of biological activities. In the realm of plant defense, the spiroketal framework is a key component of certain secondary metabolites that exhibit toxic, repellent, or anti-nutritional effects on a variety of organisms.

One of the most prominent classes of plant-derived spiroketals involved in defense are the steroidal saponins. mdpi.comresearchgate.netnih.gov These compounds consist of a steroid aglycone (sapogenin) linked to one or more sugar chains. The sapogenin portion frequently contains a spiroketal structure, which is crucial for its biological activity.

Mechanism of Action in Plant Defense:

The defensive properties of spiroketal-containing saponins are multifaceted and can be attributed to several mechanisms:

Deterrence and Anti-feedant Activity: Many saponins possess a bitter taste that acts as a primary deterrent to herbivores, discouraging them from feeding on the plant. mdpi.com Their presence can significantly reduce the palatability of plant tissues.

Toxicity: Steroidal saponins can be toxic to a wide range of organisms, including insects and fungi. mdpi.comnih.gov This toxicity is often linked to their ability to interact with and disrupt cell membranes. The amphipathic nature of saponins, having both a hydrophobic steroid/triterpenoid (B12794562) backbone and a hydrophilic sugar side chain, allows them to insert into and permeabilize cell membranes, leading to cell lysis and death.

Growth and Development Disruption: In insects, some steroidal saponins have been shown to interfere with molting and other developmental processes, ultimately leading to mortality.

The biosynthesis and accumulation of these defensive spiroketal compounds are often induced or enhanced in response to herbivore attack or pathogen infection, highlighting their role as an active defense mechanism. nih.govnih.gov When a plant is damaged, a cascade of signaling events can lead to the increased production of these protective metabolites in the affected tissues.

The table below provides examples of plant-derived compounds with spiroketal structures that have been implicated in defense mechanisms.

Compound ClassSpecific Example(s)Plant Source(s)Defensive Role
Steroidal Saponins Diosgenin, YamogeninDioscorea species (Yams), Trigonella foenum-graecum (Fenugreek)Antifeedant, Antifungal, Insecticidal
Steroidal Saponins TomatineSolanum lycopersicum (Tomato)Antifungal, Insecticidal
Steroidal Saponins AvenacinsAvena sativa (Oats)Antifungal
Oleanane-type Saponins VariousLysimachia laxa, Nigella sativaAntibacterial, Antioxidant

Emerging Research Directions and Future Perspectives for 1,7 Dioxaspiro 4.4 Nonan 4 One

Innovations in Synthetic Methodologies for Complex Spiroketal Targets

The synthesis of complex spiroketals, including 1,7-Dioxaspiro[4.4]nonan-4-one and its derivatives, has been a focal point of organic synthesis research. Traditional methods often rely on thermodynamically controlled spiroketalization reactions, which may lack stereocontrol. wikipedia.orgmskcc.org Consequently, the development of novel, stereoselective synthetic strategies is a significant area of innovation.

Recent advancements have centered on kinetically controlled reactions and the use of sophisticated catalytic systems to achieve high levels of stereoselectivity. mskcc.orgnih.gov For instance, palladium-catalyzed intramolecular cyclization of dihydroxyketones has emerged as a highly stereoselective method for the construction of spiroketal structures. doi.org This approach involves the formation of a hemiketal intermediate followed by a palladium(II)-catalyzed attack of the hemiketal alcohol on an allylic alcohol. doi.org

Furthermore, gold-catalyzed cyclization of precursors like 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been shown to be an efficient method for synthesizing substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions, yielding the desired products in quantitative amounts. researchgate.net These catalytic methods offer significant advantages in terms of efficiency and stereocontrol, paving the way for the synthesis of a diverse range of functionalized spiroketals.

The development of diversity-oriented synthesis approaches is another key innovation. mskcc.org These strategies aim to create libraries of spiroketal stereoisomers by employing kinetically controlled spiroketal-forming reactions, allowing for a comprehensive exploration of their chemical and biological properties. mskcc.org

Synthetic ApproachCatalyst/ReagentKey Features
Palladium-Catalyzed CyclizationPdCl2(PhCN)2High stereoselectivity, formation of hemiketal intermediate. doi.org
Gold-Catalyzed CyclizationJohnPhosAu(MeCN)SbF6Mild reaction conditions, quantitative yields for substituted derivatives. researchgate.net
Kinetic SpirocyclizationTi(Oi-Pr)4, AcOHAccess to thermodynamically less stable stereoisomers, stereocontrolled synthesis. mskcc.orgnih.gov

Exploration of Novel Applications in Materials Science

The rigid and defined three-dimensional structure of the spiroketal moiety makes it an attractive building block for new materials with unique properties. mskcc.org Research is beginning to explore the potential of this compound and related compounds in materials science.

While direct research on this compound as a biolubricant is not yet prevalent, studies on closely related dioxaspiro compounds have shown promise. For example, novel 1,4-dioxaspiro compounds derived from oleic acid have been synthesized and evaluated as potential biolubricant candidates. These studies provide a strong rationale for investigating the tribological properties of this compound and its derivatives. The inherent stability and specific polarity of the spiroketal structure could contribute to favorable lubricant properties, such as high viscosity index and good thermal-oxidative stability. Future research in this area would involve the synthesis of various derivatives of this compound and the systematic evaluation of their performance as biolubricants.

The incorporation of spiroketal units into polymer backbones or as pendant groups can impart unique characteristics to the resulting materials. A recent patent has described the use of spirobislactones as crosslinking reagents in the synthesis of polymeric materials for automotive coating applications. researchgate.net This suggests that this compound, as a related spiro-lactone, could potentially be explored for similar applications.

Furthermore, the encapsulation of a related compound, 1,7-dioxaspiro[5.5]undecane, within poly(L-lactic acid) (PLLA) microspheres has been demonstrated for controlled-release applications. mdpi.com This indicates the potential for using this compound in the development of functional polymeric materials, such as biodegradable polymers with encapsulated active agents or as a monomer in polymerization reactions to create novel polymers with tailored properties. The rigid spiroketal core could enhance the thermal stability and mechanical properties of polymers. Research into fluorine-containing methacrylate polymers for coating applications also highlights the broader trend of developing functional polymers for surface modifications. researchgate.net

Potential ApplicationRationale
BiolubricantsInherent stability and polarity of the spiroketal structure.
Polymeric MaterialsUse as a crosslinking agent or monomer to enhance thermal and mechanical properties. researchgate.net
Functional CoatingsPotential for creating surfaces with specific properties due to the defined 3D structure.

Integration with Advanced Analytical and Spectroscopic Techniques for Enhanced Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for its application in various fields. Advanced analytical and spectroscopic techniques are indispensable for this purpose.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity and stereochemistry of the molecule. For more complex stereochemical assignments, computational modeling in conjunction with NMR data can be a powerful tool.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of synthesized derivatives. mdpi.com Techniques like electrospray ionization (ESI) are commonly used for the characterization of spiroketal-containing natural products.

Chiroptical spectroscopy, which includes electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly valuable for the unambiguous determination of the absolute configuration of chiral spiroketals. saschirality.orgmdpi.com These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a molecule. saschirality.org Theoretical calculations are often employed to simulate ECD and VCD spectra to aid in the interpretation of experimental data. mdpi.com

Analytical TechniqueInformation Obtained
2D-NMR (COSY, HSQC, HMBC)Connectivity and relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS)Elemental composition and molecular formula confirmation. mdpi.com
Chiroptical Spectroscopy (ECD, VCD)Absolute configuration and conformational analysis. saschirality.orgmdpi.com
X-ray CrystallographyUnambiguous determination of the solid-state three-dimensional structure.

Development of Structure-Activity Relationship (SAR) Studies for Biological Applications (excluding specific efficacy/toxicity)

The spiroketal motif is a privileged scaffold found in numerous biologically active natural products. wikipedia.orgmskcc.org This has spurred interest in exploring the biological potential of synthetic spiroketals like this compound. The development of Structure-Activity Relationship (SAR) studies is a critical step in understanding how structural modifications to the this compound core influence its interaction with biological targets.

SAR studies involve the systematic synthesis of a series of analogues with modifications at various positions of the molecule and evaluating their biological activity. oncodesign-services.com This allows for the identification of key structural features responsible for a particular biological effect. oncodesign-services.com For this compound, SAR studies could explore the impact of substituents on the five-membered rings, the modification of the ketone functionality, and alterations in the stereochemistry of the spirocenter.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can complement experimental SAR studies. wikipedia.org QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. wikipedia.orgnih.gov By developing a robust QSAR model for a series of this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds for various biological applications. nih.govresearchgate.net These studies would be foundational for any future development of this compound class in medicinal chemistry, focusing on the relationship between structure and activity rather than specific therapeutic outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.